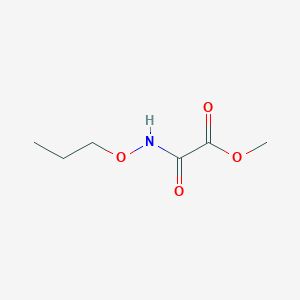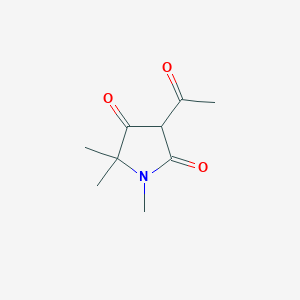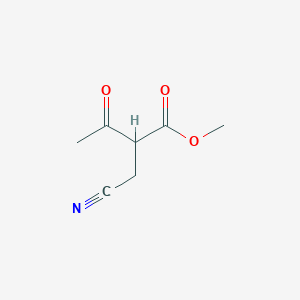
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a fluorine atom at the 8th position and an ethoxy group substituted with a 4-(1-methylethyl)phenyl group at the 4th position. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry .
準備方法
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-quinazoline, can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in the presence of molecular iodine as a catalyst. This method is green and economical, utilizing oxygen as an oxidant . Another method involves the use of o-iodoxybenzoic acid (IBX) to mediate a tandem reaction of o-aminobenzylamine and aldehydes, resulting in substituted quinazolines . Industrial production methods often employ scalable and efficient catalytic processes to ensure high yields and purity.
化学反応の分析
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while substitution reactions can introduce various functional groups at the ethoxy or fluorine positions .
科学的研究の応用
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. .
作用機序
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and other therapeutic effects . Additionally, the presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Quinazoline, 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other tyrosine kinases.
The uniqueness of 8-fluoro-4-(2-(4-(1-methylethyl)phenyl)ethoxy)-quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethoxy group with a 4-(1-methylethyl)phenyl substitution enhances its potency and selectivity compared to other quinazoline derivatives .
特性
CAS番号 |
124427-45-8 |
|---|---|
分子式 |
C19H19FN2O |
分子量 |
310.4 g/mol |
IUPAC名 |
8-fluoro-4-[2-(4-propan-2-ylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C19H19FN2O/c1-13(2)15-8-6-14(7-9-15)10-11-23-19-16-4-3-5-17(20)18(16)21-12-22-19/h3-9,12-13H,10-11H2,1-2H3 |
InChIキー |
JDONVDDEUFPCQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CCOC2=NC=NC3=C2C=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
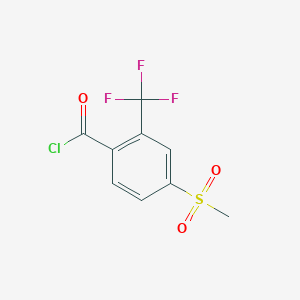

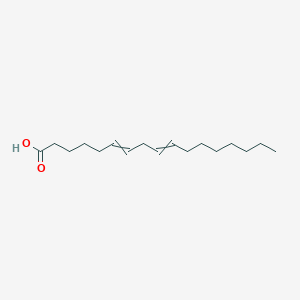
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
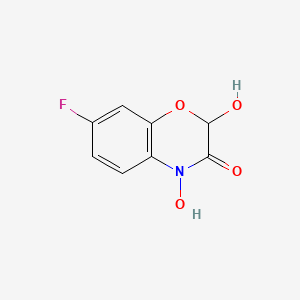
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
